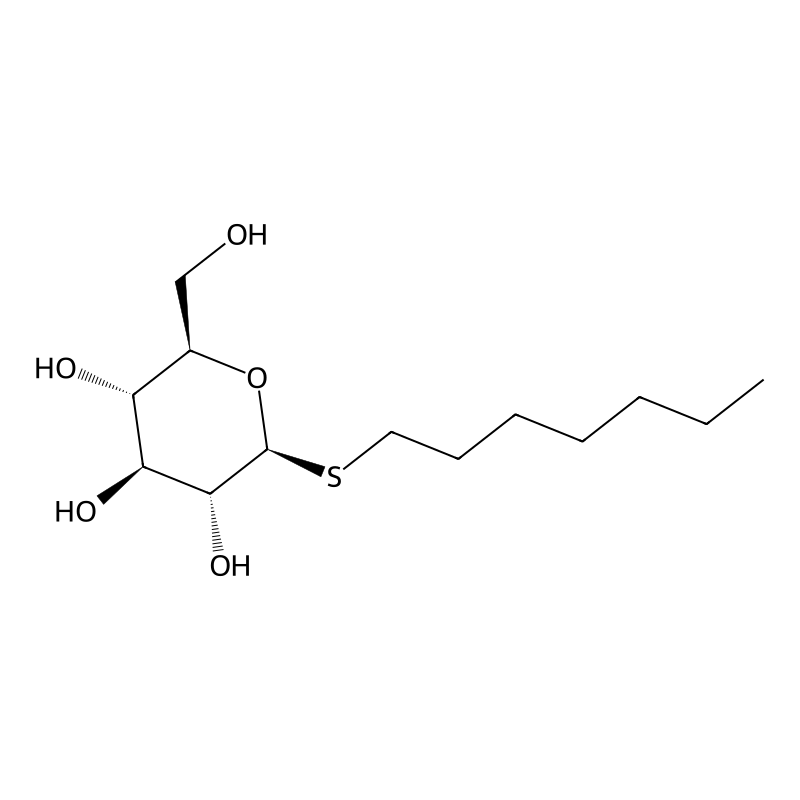

Heptyl 1-thiohexopyranoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

n-Heptyl β-D-thioglucoside biochemical reagent uses

Primary Biochemical Applications

n-Heptyl β-D-thioglucoside is primarily used for the solubilization and reconstitution of membrane proteins [1] [2]. Its properties make it suitable for various specialized applications:

- Stability with β-Glycosidase: Unlike similar detergents like n-Octyl-β-D-glucoside, the thiogllycosidic bond in n-Heptyl β-D-thioglucoside makes it resistant to degradation by β-glycosidase [3]. This is critical for working with membrane proteins that have inherent β-glycosidase activity.

- Low-Temperature Solubilization: It remains soluble in aqueous solutions at 4°C, making it ideal for solubilizing membrane proteins while keeping them on ice to preserve activity [3].

- Wide Research Use: It has been employed in diverse studies, including purifying and characterizing membrane-bound enzymes from bacteria [3], investigating the structure of photosystem II [3] [2], and analyzing the components of neutrophil NADPH oxidase [3].

Key Experimental Protocols

The general workflow for using n-Heptyl β-D-thioglucoside in membrane protein solubilization follows a logical sequence, as illustrated below.

Solubilization Procedure A typical protocol involves incubating a membrane preparation (e.g., cell pellets or isolated membranes) with a buffer solution containing 1-2% (w/v) n-Heptyl β-D-thioglucoside [4]. This concentration is well above its CMC of 30 mM (approximately 0.88% w/v) to ensure efficient solubilization [3] [5]. The mixture is gently agitated for 1-2 hours at 4°C, followed by ultracentrifugation to pellet insoluble debris. The supernatant contains the solubilized membrane proteins [3].

Detergent Removal for Reconstitution A key advantage of high-CMC detergents like n-Heptyl β-D-thioglucoside is the ease of removal. To reconstitute the protein into a lipid bilayer (e.g., for functional assays), the detergent can be removed by dialysis or through dilution below the CMC [3] [4]. For example, one referenced study noted that 95% of the related detergent n-Octyl β-D-thioglucopyranoside could be removed from a solution via dialysis within 6 hours [4].

Comparison with Related Detergents

n-Heptyl β-D-thioglucoside is part of a family of alkyl glycoside detergents. The table below compares it with other common members.

| Detergent Name | Type | CMC (mM) | Key Features & Applications |

|---|---|---|---|

| n-Heptyl β-D-thioglucoside | Non-ionic | 30 [3] [5] | Resistant to β-glycosidase; good for low-temperature work [3]. |

| n-Octyl β-D-thioglucopyranoside | Non-ionic | 9 [4] | Stronger solubilization power; resistant to β-glycosidase [4]. |

| n-Octyl β-D-glucopyranoside | Non-ionic | 20-25 [5] | Common for membrane protein crystallography; degraded by β-glycosidase [3] [4]. |

| n-Dodecyl β-D-maltoside (DDM) | Non-ionic | 0.1-0.6 [5] | Very gentle; widely used for stabilizing fragile membrane protein complexes. |

| CHAPS | Zwitterionic | 6-10 [5] | Useful for isoelectric focusing and solubilizing proteins without disrupting protein-protein interactions. |

Handling and Safety Information

- Storage: Store the solid reagent at -20°C [1] or between 0-5°C [3].

- Solubility: It is soluble in water and methanol (100 mg/mL) [1] [6].

- Safety: As a laboratory chemical, appropriate personal protective equipment (PPE) such as gloves, eyeshields, and an N95 respirator is recommended [1].

References

- 1. - n b- Heptyl -thioglucopyranoside = 99 GC 85618-20-8 D [sigmaaldrich.com]

- 2. - n - Heptyl -thioglucopyranoside | CAS 85618-20-8 | SCBT - Santa... β D [scbt.com]

- 3. Detergent n - Heptyl - β - D - thioglucoside | CAS 85618-20-8 Dojindo [dojindo.com]

- 4. -Octyl n - β -thioglucopyranoside - Wikipedia D [en.wikipedia.org]

- 5. - n - Heptyl - β -thioglucopyranoside Detergent | AAT Bioquest D [aatbio.com]

- 6. - N -BETA- HEPTYL -THIOGLUCOPYRANOSIDE... D [lookchem.com]

heptyl 1-thiohexopyranoside purity analysis

Chemical Identification and Properties

The table below summarizes the key identifiers and physicochemical properties of heptyl 1-thiohexopyranoside.

| Property | Details |

|---|---|

| Systematic Name | (2S,3R,4S,5S,6R)-2-(heptylsulfanyl)-6-(hydroxymethyl)oxane-3,4,5-triol [1] |

| Synonym(s) | n-Heptyl β-D-thioglucopyranoside; Heptyl thioglucoside [2] [3] |

| CAS Registry Number | 85618-20-8 [2] [3] |

| Molecular Formula | C₁₃H₂₆O₅S [1] [2] |

| Molecular Weight | 294.41 g/mol [2] [3] |

| Physical Form | White powder [2] |

| Melting Point | 98 °C [2] |

| Purity | ≥99% (by Gas Chromatography, GC) [2] |

| Critical Micelle Concentration (CMC) | 30 [2] (Note: The unit for this value was not provided in the source) |

| Solubility | Readily soluble in methanol (100 mg/mL, clear, colorless) [2] |

Primary Analytical Data and Suggested Methods

Based on the available data, here are the primary analytical methods and technical notes relevant for purity analysis.

| Method / Aspect | Application / Note | Key Details from Search Results |

|---|---|---|

| Gas Chromatography (GC) | Purity Assay | Suitable for analysis; Vendor-reported purity of ≥99% was determined by this method [2]. |

| Handling & Storage | Sample Integrity | Storage at -20°C is recommended [2]. The compound is classified as a combustible solid [2]. |

The following diagram outlines a general workflow for the purity analysis of this chemical, based on the information available and standard laboratory practice.

A general workflow for purity analysis of this compound

Research Applications and Handling Notes

- Primary Use: It is characterized as a non-ionic detergent and is widely used in scientific research for the solubilization and reconstitution of membrane proteins [2] [3].

- Safety and Handling: Personal protective equipment, including gloves, type N95 respirators, and eyeshields, is recommended when handling this compound [2].

- Research Context: The listed molecular targets (e.g., Rhodopsin, Acyl carrier protein) provide context for its biological interactions, though specific mechanistic details were not available in the search results [1].

Information Gaps and Next Steps

The search results lack the detailed experimental protocols you requested, such as:

- Detailed, step-by-step GC or HPLC methodology parameters.

- Validation data for the analytical methods.

- Information on other potential impurities or related substances.

To proceed with your analysis, I suggest:

- Consulting the Certificate of Analysis (CoA): The vendor ( [2]) should provide a lot-specific CoA, which typically contains detailed chromatographic data and quality control results.

- Method Adaptation: You may need to adapt standard analytical methods for similar thioglycosides or non-ionic detergents.

- Specialized Literature: Conducting a deeper search in scientific journals using the compound's CAS number (85618-20-8) might yield published protocols.

References

heptyl 1-thiohexopyranoside solubility data

Chemical Identification & Properties

Heptyl 1-thiohexopyranoside is an experimental small molecule in early research stages, not approved for medical use [1]. Here are its key identifiers and predicted properties:

| Property Category | Details |

|---|---|

| Molecular Formula | C₁₃H₂₆O₅S [1] [2] [3] |

| Average Molecular Weight | 294.408 g/mol [1] [2] [3] |

| Monoisotopic Mass | 294.150095 Da [1] [2] |

| Systematic IUPAC Name | (2S,3R,4S,5S,6R)-2-(heptylsulfanyl)-6-(hydroxymethyl)oxane-3,4,5-triol [1] [3] [4] |

| Synonym | Heptyl 1-thio-β-D-glucopyranoside [3] |

| Predicted Property | Value | Source/Method |

|---|---|---|

| Water Solubility | 10.1 mg/mL | ALOGPS [1] |

| LogP | 0.98 | Chemaxon [1] |

| Hydrogen Bond Donor Count | 4 | Chemical Formula [1] |

| Hydrogen Bond Acceptor Count | 5 | Chemical Formula [1] |

| pKa (Strongest Acidic) | 12.48 | Chemaxon [1] |

Documented Protein Targets

This compound interacts with several proteins, though the precise pharmacological actions remain unknown. The following table lists its documented biological targets [1] [3]:

| Target Protein | Organism | Action |

|---|---|---|

| Rhodopsin | Humans | Not Available [1] |

| Flavodoxin/ferredoxin--NADP reductase | Rhodobacter capsulatus | Not Available [1] |

| Acyl carrier protein | Escherichia coli (strain K12) | Not Available [1] |

| Biotin biosynthesis cytochrome P450 | Bacillus subtilis (strain 168) | Not Available [1] |

Experimental Workflow for Solubility Determination

The available data on solubility is a computational prediction. To obtain experimental values, you would typically follow a workflow like the one below. This general protocol involves preparing a saturated solution of the compound, separating the undissolved material, and quantifying the dissolved fraction using a calibrated analytical method [1].

General workflow for experimental determination of a compound's solubility.

How to Proceed with Your Research

The lack of extensive public data suggests this compound is likely in a very early, non-clinical research phase. To advance your work, consider the following:

- Consult Specialized Databases: Search the Protein Data Bank (PDB) using the ligand code HTG to see if the compound has been crystallized with any protein, which might offer clues about its binding and function [3].

- Perform Original Experiments: The most reliable path is to conduct your own solubility studies and biological assays. The general workflow above can serve as a starting point for designing these experiments.

- Explore Analogues: Research the properties of similar thioglycoside compounds, as their data can often provide useful benchmarks and predictions.

References

Comprehensive Application Notes and Protocols for α-Glucosidase Inhibition Assays in Drug Discovery

Introduction to α-Glucosidase Inhibition in Diabetes Therapeutics

Alpha-glucosidase enzymes located in the small intestine brush border play a crucial role in carbohydrate metabolism by catalyzing the final step of dietary carbohydrate digestion, specifically the hydrolysis of (1→4)-linked α-glucose residues to release absorbable D-glucose molecules. [1] Inhibition of these enzymes represents a well-established therapeutic strategy for managing type 2 diabetes mellitus (T2DM) by delaying glucose absorption and reducing postprandial hyperglycemia. [2] [3] Currently, pharmaceutical α-glucosidase inhibitors such as acarbose are clinically used, but these often cause gastrointestinal side effects including flatulence, diarrhea, and abdominal discomfort due to bacterial fermentation of undigested carbohydrates in the colon. [2] This limitation has driven extensive research into novel inhibitor candidates from both natural and synthetic sources that may offer improved efficacy with reduced adverse effects.

The search for new α-glucosidase inhibitors has become a cornerstone approach in antidiabetic drug discovery, with researchers screening diverse compound libraries including plant extracts, natural products, and synthetic derivatives. [4] [3] These efforts have identified numerous promising inhibitor classes, including flavonoids, chalcones, triterpenes, and various synthetic heterocycles. [2] [3] [5] The spectrophotometric assay using p-nitrophenyl-α-D-glucopyranoside (pNPG) as substrate has emerged as the gold standard for initial screening due to its reliability, simplicity, and adaptability to high-throughput formats. [4] [6] These application notes provide comprehensive protocols and technical considerations for implementing robust α-glucosidase inhibition assays to support drug discovery efforts.

Principles of the α-Glucosidase Inhibition Assay

The fundamental principle underlying the most common α-glucosidase inhibition assay involves the enzymatic hydrolysis of the synthetic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG). This colorless compound consists of a D-glucose residue linked to a p-nitrophenol moiety via an α-glycosidic bond. When α-glucosidase cleaves this bond, it releases the yellow-colored product p-nitrophenol, which exhibits strong absorbance at 405 nm. [4] [6] The rate of p-nitrophenol formation is directly proportional to enzyme activity, and inhibitors reduce this rate in a concentration-dependent manner.

The assay operates on the basis of competitive inhibition kinetics, where test compounds compete with the substrate for binding to the enzyme's active site. [6] This competition can be quantified by measuring the reduction in color development when potential inhibitors are present in the reaction mixture. The use of a chromogenic substrate like pNPG provides significant advantages for screening applications, as the signal generation is directly linked to enzyme activity without requiring secondary detection systems. Additionally, the assay can be performed in 96-well microplate format, enabling efficient screening of multiple samples with small reagent volumes, reduced costs, and shorter analysis times compared to traditional cuvette-based methods. [4] This miniaturization approach is particularly valuable when working with limited quantities of novel synthetic compounds or rare natural products early in the drug discovery pipeline.

Materials and Reagents

Biological and Chemical Materials

Table 1: Essential reagents and materials required for α-glucosidase inhibition assays

| Item | Specifications | Source/Example |

|---|---|---|

| α-Glucosidase enzyme | EC 3.2.1.20 from Saccharomyces cerevisiae | Sigma-Aldrich G0660 [6] |

| Substrate | p-Nitrophenyl-α-D-glucopyranoside (pNPG) | Sigma-Aldrich N1377 [6] |

| Buffer | Potassium phosphate buffer (PBS), pH 6.8 | 67 mM recommended [6] |

| Reaction termination | Sodium carbonate (Na₂CO₃) solution | 0.2 M concentration [6] |

| Positive control | Acarbose | Pharmaceutical grade [2] [6] |

| Test compounds | Plant extracts, synthetic derivatives | Dissolved in DMSO or buffer [4] [6] |

| Solvents | DMSO, methanol, purified water | Analytical grade [6] [3] |

Equipment and Instrumentation

- Microplate reader: Capable of measuring absorbance at 405 nm, preferably with temperature control [4] [6]

- Analytical balance: Precision ±0.0001 g for accurate weighing

- pH meter: Properly calibrated for buffer preparation

- Water bath or incubator: Maintained at 37°C for enzymatic reactions [6]

- Microcentrifuge: For clarifying sample solutions when needed

- Vortex mixer: For thorough mixing of reagents

- Micropipettes: Various volumes covering 10-1000 μL range with appropriate tips

- 96-well microplates: Clear flat-bottom plates suitable for absorbance measurements [4]

Step-by-Step Experimental Protocol

Sample and Reagent Preparation

Buffer preparation: Prepare 67 mM potassium phosphate buffer (PBS, pH 6.8) by dissolving the appropriate salts in purified water. Verify pH using a calibrated pH meter and adjust if necessary. Filter through 0.45 μm membrane to remove particulate matter. [6]

Enzyme solution: Dissolve α-glucosidase enzyme (from Saccharomyces cerevisiae) in the phosphate buffer to obtain a concentration of 1.0 unit/mL. Prepare fresh immediately before use and keep on ice. [6]

Substrate solution: Prepare pNPG solution in the same phosphate buffer at a concentration of 2.5 mM. Gently warm if necessary to completely dissolve the substrate. [6]

Test compounds: Prepare stock solutions of test compounds in appropriate solvents (DMSO is commonly used). The final DMSO concentration in the assay should not exceed 1% (v/v) to avoid enzyme inhibition. Serial dilutions should be prepared to cover a range of concentrations for IC₅₀ determination. [4] [6]

Positive control: Prepare acarbose solutions in buffer at concentrations ranging from 0.1-1.0 mM for comparison with test compounds. [2] [6]

Assay Workflow and Procedure

The experimental workflow for the α-glucosidase inhibition assay follows a systematic sequence to ensure proper reagent mixing, controlled reaction conditions, and accurate measurement, as visualized below:

Reaction setup: Pipette 112 μL of potassium phosphate buffer (pH 6.8) into each well of a 96-well microplate according to the experimental design layout. [6]

Enzyme and inhibitor addition: Add 20 μL of α-glucosidase solution (1.0 unit/mL) to each test well except for appropriate blanks. Then add 8 μL of the test compound at various concentrations to the respective wells. For control wells without inhibitor, add 8 μL of buffer or solvent instead. [6]

Pre-incubation: Mix the contents gently by shaking the plate and pre-incubate at 37°C for 15 minutes to allow equilibrium between the enzyme and potential inhibitors. [6]

Reaction initiation: Add 20 μL of pNPG solution (2.5 mM) to each well to initiate the enzymatic reaction. Mix thoroughly and continue incubation at 37°C for exactly 15 minutes. [6]

Reaction termination: Stop the enzymatic reaction by adding 80 μL of 0.2 M sodium carbonate solution to each well. The alkaline conditions stabilize the yellow color of p-nitrophenol. [6]

Absorbance measurement: Measure the absorbance at 405 nm using a microplate reader. Record values for all test wells, control wells, and appropriate blanks. [4] [6]

Data Analysis and Interpretation

Calculation of Inhibition Activity

The α-glucosidase inhibitory activity is calculated using the following equation which accounts for various blank corrections to ensure accurate results:

Where:

- OD_sample = Absorbance of the complete reaction mixture (enzyme + substrate + test compound)

- OD_sample blank = Absorbance of the mixture without enzyme (substrate + test compound only)

- OD_control = Absorbance of the complete reaction without inhibitor (enzyme + substrate only)

- OD_blank = Absorbance of the mixture without enzyme and without test compound (substrate only) [6]

This comprehensive blank correction method is crucial for eliminating false signals arising from sample color, turbidity, or substrate autohydrolysis, which is particularly important when working with colored plant extracts or compounds that may absorb at the measurement wavelength. [4]

IC₅₀ Determination and Kinetic Analysis

The half-maximal inhibitory concentration (IC₅₀) is determined by testing a range of concentrations of the test compound and plotting the percentage inhibition against the logarithm of compound concentration. The resulting sigmoidal curve can be fitted using non-linear regression analysis in software such as GraphPad Prism. Representative IC₅₀ values for known inhibitors are provided in the table below for comparison:

Table 2: Experimentally determined IC₅₀ values of selected α-glucosidase inhibitors

| Compound | IC₅₀ Value | Experimental Conditions | Reference |

|---|---|---|---|

| Acarbose (standard) | 193.37 μg/mL | S. cerevisiae enzyme, pNPG substrate [2] | [2] |

| Quercetin (from Bauhinia pulla) | 5.41 μg/mL | S. cerevisiae enzyme, pNPG substrate [2] | [2] |

| 3-Oxolupenal (from Nuxia oppositifolia) | 141.9 μM | S. cerevisiae enzyme, pNPG substrate [3] | [3] |

| Katononic acid (from Nuxia oppositifolia) | 194.8 μM | S. cerevisiae enzyme, pNPG substrate [3] | [3] |

| 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea | 9.77 mM | S. cerevisiae enzyme, pNPG substrate [7] | [7] |

| Succinimide derivative (Compound 1) | 157.71 μM | S. cerevisiae enzyme, pNPG substrate [5] | [5] |

For mechanism of action studies, enzyme kinetic analysis can be performed by measuring initial reaction rates at various substrate concentrations in the presence of different inhibitor concentrations. Data can be plotted as Lineweaver-Burk plots (1/v vs 1/[S]) to determine the inhibition mode (competitive, non-competitive, or uncompetitive). [6] [5] In a study on Qingzhuan dark tea fractions, the active component QEF8 demonstrated competitive inhibition with a Kᵢ value of 77.10 μg/mL, indicating binding to the enzyme's active site. [6]

Technical Considerations and Optimization

Critical Factors for Assay Validation

Several technical factors require careful consideration to ensure robust and reproducible results:

Enzyme source and concentration: The source of α-glucosidase (typically from Saccharomyces cerevisiae) and its concentration in the assay significantly impact results. Consistent enzyme batches and concentrations should be used throughout a study to enable valid comparisons. [6]

Substrate concentration: The pNPG concentration should be around its Kₘ value for inhibition studies. For S. cerevisiae α-glucosidase, 2.5 mM pNPG is commonly used. [6] Using substrate concentrations substantially above Kₘ may reduce the sensitivity for detecting competitive inhibitors.

Incubation time and temperature: Reaction linearity with time must be established, and measurements should be taken within the linear range. The standard incubation at 37°C for 15 minutes should be validated for specific experimental conditions. [6]

Blank selection: Appropriate blanks are essential for accurate results. The recommended approach is: Raw Data - (Substrate + Sample Blank) which corrects for interference from buffer, sample color, and substrate autohydrolysis without double-blanking. [4]

Troubleshooting Common Issues

Table 3: Troubleshooting guide for α-glucosidase inhibition assays

| Problem | Possible Causes | Solutions |

|---|---|---|

| High background absorbance | Substrate autohydrolysis, contaminated reagents | Prepare fresh substrate solutions, use high-purity reagents, include proper blanks [4] |

| Low signal-to-noise ratio | Enzyme activity too low, incubation time too short | Optimize enzyme concentration, extend incubation time within linear range [6] |

| Poor reproducibility | Improper mixing, temperature fluctuations | Use plate shaker for mixing, ensure consistent temperature control [4] |

| Non-linear kinetics | Enzyme or substrate depletion, inhibitor instability | Shorten incubation time, increase enzyme concentration, check inhibitor stability [6] |

| Solvent effects | High DMSO concentration | Keep final DMSO concentration ≤1% (v/v) [4] [6] |

Conclusion

The α-glucosidase inhibition assay using pNPG as substrate provides a robust, reproducible screening platform for identifying potential antidiabetic compounds from both natural and synthetic sources. The methodology outlined in these application notes has been validated through numerous studies that have successfully identified potent inhibitors, including flavonoids from Bauhinia pulla, triterpenes from Nuxia oppositifolia, and various synthetic derivatives. [2] [3] [5] The adaptability of this assay to 96-well microplate format enables efficient medium-throughput screening while conserving valuable test materials.

When implementing this protocol, researchers should pay particular attention to appropriate blanking procedures and standardized conditions to ensure accurate and comparable results across experiments. [4] The continuing discovery of novel α-glucosidase inhibitors with diverse chemical scaffolds suggests that this assay remains highly relevant in antidiabetic drug discovery. Furthermore, the combination of this in vitro screening with complementary approaches such as molecular docking studies, kinetic analysis, and eventually in vivo validation creates a powerful pipeline for advancing promising candidates toward therapeutic applications. [2] [3] [5]

References

- 1. α- Glucosidase - Wikipedia [en.wikipedia.org]

- 2. - Alpha -Screened Isolation and... Glucosidase Inhibitory Assay [pmc.ncbi.nlm.nih.gov]

- 3. Alpha-Amylase and Alpha - Glucosidase Enzyme Inhibition and... [pmc.ncbi.nlm.nih.gov]

- 4. Screening natural product extracts for potential enzyme inhibitors ... [plantmethods.biomedcentral.com]

- 5. Comparative Cholinesterase, α- Glucosidase , Antioxidan Inhibitory [dovepress.com]

- 6. In vitro α- glucosidase activity of isolated fractions from... inhibitory [bmccomplementmedtherapies.biomedcentral.com]

- 7. Synthesis, Computational Study, and In Vitro α- Glucosidase ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for n-Heptyl β-D-thioglucoside in Enzyme Inhibition and Membrane Protein Studies

Introduction and Key Properties

n-Heptyl β-D-thioglucoside (HTG) is a non-ionic detergent widely valued in biochemical research for its effective solubilization of membrane proteins while preserving their native structure and function. As a thioglycoside derivative, HTG features a seven-carbon alkyl chain (heptyl group) connected via a sulfur atom to a glucose moiety, making it particularly resistant to degradation by β-glycosidase enzymes [1]. This property distinguishes it from similar detergents like n-Octyl-β-D-glucoside and makes it especially suitable for working with enzymes possessing inherent glycosidase activity. HTG operates through a well-characterized mechanism where its amphipathic molecules form micelles that interact with the hydrophobic regions of membrane proteins, effectively shielding these regions from the aqueous environment and facilitating protein extraction into solution [1].

The primary application of HTG lies in the solubilization and purification of membrane proteins for functional characterization, structural studies, and enzyme inhibition assays. Its balanced hydrophobicity allows for effective extraction of membrane-bound enzymes without causing significant denaturation, thus maintaining enzymatic activity during experimental procedures. Furthermore, HTG's compatibility with various chromatographic techniques and its low UV absorbance make it particularly suitable for protein purification and spectroscopic analysis [1]. Recent studies have demonstrated HTG's utility in investigating complex enzymatic systems including beta-glucosidases, neutrophil NADPH oxidase, phosphatidylcholine phospholipase D, and various receptor proteins [1].

Physicochemical Characteristics

Structural and Functional Properties

Table 1: Physicochemical Properties of n-Heptyl β-D-thioglucoside

| Property | Specification | Experimental Relevance |

|---|---|---|

| CAS Number | 85618-20-8 | Chemical identification and ordering |

| Molecular Formula | C₁₃H₂₆O₅S | Calculation of molar solutions |

| Molecular Weight | 294.41 g/mol | Preparation of molar solutions |

| Critical Micelle Concentration (CMC) | 30 mM | Determines working concentration for solubilization |

| Purity (GC) | ≥98.0% | Ensures reproducible experimental results |

| Appearance | White powder or waxy solid | Visual identification and quality assessment |

| Solubility in Water | High at 4°C | Enables low-temperature protein work |

| UV Absorbance | ≤0.040 (400 nm) | Minimal interference with spectroscopic assays |

HTG's critical micelle concentration of 30 mM represents a key functional parameter, indicating the concentration above which micelle formation occurs spontaneously [1]. For effective membrane protein solubilization, working concentrations typically range from 0.5% to 2% (approximately 17-68 mM), which exceeds the CMC to ensure sufficient micelle formation [1]. The detergent exhibits excellent solubility in aqueous solutions at refrigeration temperatures (4°C), making it particularly suitable for working with temperature-sensitive proteins and enzymes [1]. Unlike polyoxyethylene ether-based detergents, HTG does not tend to precipitate at low temperatures, eliminating a common problem in cold room biochemistry.

The thioglucosidic bond (C-S-C) in HTG's structure provides resistance to enzymatic degradation by β-glycosidases, unlike the O-glycosidic bond in n-Octyl-β-D-glucoside [1]. This property is particularly advantageous when studying enzyme systems that contain glycosidase activities, as it ensures detergent stability throughout prolonged experimental procedures. Additionally, HTG's non-ionic nature makes it compatible with ion-exchange chromatography and other purification techniques that rely on protein charge characteristics [1].

Experimental Protocols

Membrane Protein Solubilization Using HTG

Objective: To extract active membrane-bound enzymes from biological membranes using n-Heptyl β-D-thioglucoside while maintaining enzymatic function.

Materials:

- n-Heptyl β-D-thioglucoside (high purity, ≥98%)

- Membrane preparation (cell homogenate or isolated membranes)

- Appropriate buffer (e.g., Tris-HCl, phosphate) at optimal pH for target enzyme

- Protease inhibitor cocktail

- Ultracentrifuge and appropriate tubes

- Dounce homogenizer (optional)

Procedure:

Preparation of HTG Stock Solution: Prepare a 10% (w/v) stock solution of HTG in appropriate buffer. Gently warm if necessary to completely dissolve the detergent, then filter sterilize using a 0.22 μm filter. Store at 4°C for short-term use.

Membrane Preparation: Isolate membranes from cells or tissues using standard differential centrifugation techniques. Resuspend the membrane pellet in ice-cold buffer containing protease inhibitors to a final protein concentration of 5-10 mg/mL.

Solubilization Optimization: Set up small-scale solubilization trials with HTG concentrations ranging from 0.5% to 2% (w/v). Use a detergent-to-protein ratio of approximately 2:1 to 10:1 (w/w) for initial optimization.

Extraction Process:

- Add the appropriate volume of HTG stock solution to the membrane suspension.

- Mix gently by inversion or using a Dounce homogenizer.

- Incubate the mixture for 1-2 hours at 4°C with gentle agitation.

- Centrifuge at 100,000 × g for 30 minutes at 4°C to remove insoluble material.

Recovery of Solubilized Proteins: Carefully collect the supernatant containing solubilized membrane proteins. Analyze for protein concentration, target enzyme activity, and purity.

Workflow for Membrane Protein Solubilization Using HTG

Technical Notes:

- For maximum enzyme activity retention, minimize detergent exposure time and always work at 4°C when possible.

- The optimal HTG concentration should be determined empirically for each protein system, balancing between maximum solubilization and minimal enzyme denaturation.

- After solubilization, HTG can be removed or exchanged by dialysis, dilution, or chromatography if required for subsequent experiments.

Enzyme Inhibition Studies Using Thioglucoside Analogues

Objective: To investigate enzyme inhibition using non-hydrolyzable thioglucoside analogues as competitive inhibitors or substrate analogues.

Background: Thioglucoside derivatives serve as valuable tools in enzyme kinetics studies, particularly for glycosidases and other carbohydrate-processing enzymes. The sulfur linkage in HTG and related compounds provides resistance to hydrolysis, allowing these molecules to function as stable enzyme inhibitors or substrate analogues [2]. The crystal structure of a maize beta-glucosidase in complex with p-nitrophenyl beta-D-thioglucoside demonstrated that the inhibitor is located in a slot-like active site where its aromatic aglycone is stabilized by stacking interactions with tryptophan residues [2].

Materials:

- Target enzyme (purified or partially purified)

- Appropriate substrates

- n-Heptyl β-D-thioglucoside or specialized thioglucoside inhibitors

- Assay buffer system

- Spectrophotometer or appropriate detection system

Procedure:

Enzyme Preparation: Obtain purified enzyme through conventional purification or using HTG-solubilized preparation. If using solubilized enzyme, ensure HTG concentration is below levels that might interfere with the assay (typically <0.1%).

Inhibitor Stock Solutions: Prepare HTG or related thioglucoside inhibitors in assay buffer at 10-100× the final desired concentration.

Kinetic Assays:

- Set up reaction mixtures containing fixed enzyme concentration and varying substrate concentrations.

- Add thioglucoside inhibitor at different concentrations to appropriate tubes.

- Incubate all components at the optimal temperature for the enzyme.

- Initiate reactions by adding enzyme or substrate, depending on enzyme stability.

- Monitor product formation continuously or take timed aliquots for analysis.

Data Analysis:

- Plot reaction velocity versus substrate concentration for each inhibitor concentration.

- Determine kinetic parameters (Km, Vmax) by fitting data to appropriate models.

- Calculate inhibition constants (Ki) using Dixon plots or nonlinear regression.

Table 2: Troubleshooting Guide for HTG-Based Experiments

| Problem | Possible Cause | Solution |

|---|---|---|

| Low solubilization yield | Insufficient HTG concentration | Increase HTG concentration (up to 2%) or optimize detergent:protein ratio |

| Loss of enzyme activity | Denaturation by detergent | Reduce HTG concentration or exposure time; add stabilizing agents |

| Precipitation after solubilization | Micelle disruption | Maintain HTG concentration above CMC during all steps |

| High background in assays | HTG interference | Include appropriate detergent controls; dialyze if necessary |

| Inconsistent kinetic results | Residual HTG in enzyme prep | Ensure proper dilution or dialysis before inhibition assays |

Applications in Specific Research Areas

Membrane Protein Characterization

HTG has been successfully employed in the purification and functional reconstitution of various membrane-bound enzymes and receptors. Notable examples include:

- Bacterial Membrane Proteins: HTG has been used in the solubilization and crystallization of the E. coli peptide transporter YbgH, enabling structural studies [3].

- Plant Defense Enzymes: Research on maize beta-glucosidase isoenzymes (ZMGlu1), which hydrolyze defense-related compounds like DIMBOAGlc, has utilized thioglucoside analogues for structural and mechanistic studies [2].

- Oxidative Enzymes: HTG has facilitated the purification and characterization of neutrophil cytochrome b558 and its role in superoxide-forming NADPH oxidase activity [1].

Advanced Applications in Drug Discovery

The concept of substrate selective inhibition (SSI) represents an emerging application for specialized inhibitors like thioglucoside derivatives. Unlike conventional inhibitors that block the catalytic site entirely, SSIs aim to selectively inhibit enzyme activity toward specific substrates while maintaining activity toward others [4]. This approach can minimize side effects in therapeutic applications by preserving essential metabolic functions while blocking pathological processes.

Computational approaches for SSI discovery have been developed, including the "Iterative Stochastic Elimination" algorithm and structure-based pharmacophore modeling [4]. These methods screen large molecular libraries to identify candidates that can selectively block enzyme activity toward specific substrates. While not specifically demonstrated with HTG in the available literature, this approach shows promise for future development of thioglucoside-based selective inhibitors.

Formulation and Storage Guidelines

Handling and Storage Conditions

Storage: n-Heptyl β-D-thioglucoside should be stored desiccated at 0-5°C [1]. Under these conditions, the detergent remains stable for at least two years.

Solution Stability: Aqueous solutions of HTG are stable for several months when stored at 4°C. For long-term storage, solutions can be frozen at -20°C, though freeze-thaw cycles should be minimized.

Quality Assessment: Upon receipt, verify the appearance (white powder or waxy solid) and check the absorbance of a solution at 400 nm, which should be ≤0.040 [1]. The specific rotation should be ≤-50.0°·cm²·dag⁻¹.

Conclusion

n-Heptyl β-D-thioglucoside serves as a versatile and effective detergent for membrane protein solubilization and enzyme inhibition studies. Its favorable properties, including β-glycosidase resistance, appropriate CMC, low UV absorbance, and preservation of protein function, make it particularly valuable for contemporary biochemical research. The protocols outlined herein provide researchers with robust methodologies for employing HTG in various experimental contexts, from basic membrane protein extraction to advanced enzyme kinetics and inhibition studies. As research in structural biology and drug discovery advances, thioglucoside-based detergents and inhibitors continue to offer valuable tools for exploring enzyme function and regulation.

References

- 1. Detergent n - Heptyl - β - D - thioglucoside | CAS 85618-20-8 Dojindo [dojindo.com]

- 2. Crystal structure of a monocotyledon (maize ZMGlu1) beta-glucosidase... [pubmed.ncbi.nlm.nih.gov]

- 3. - n - Heptyl -thioglucopyranoside | CAS 85618-20-8 | SCBT - Santa... β D [scbt.com]

- 4. design of substrate selective Computational inhibition [journals.plos.org]

using heptyl 1-thiohexopyranoside in glycosidase research

Chemical Profile of Heptyl 1-Thiohexopyranoside

This compound is an experimental small molecule. The table below summarizes its key identifiers and properties.

| Property | Description |

|---|---|

| Generic Name | This compound [1] |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-(heptylsulfanyl)-6-(hydroxymethyl)oxane-3,4,5-triol [1] [2] |

| Chemical Formula | C₁₃H₂₆O₅S [1] [3] [4] |

| Average Mass | 294.408 g/mol [1] [3] [4] |

| Classification | Thioglycoside (a glycoside with a sulfur-glycosidic bond) [1] |

| DrugBank Status | Experimental; Not approved for human use [1] |

Known Biochemical Interactions & Applications

Publicly available data suggests its primary research application is in structural biology, particularly for studying membrane proteins. The following table outlines its known protein targets.

| Target Protein | Organism | Reported Pharmacological Action |

|---|---|---|

| Rhodopsin [1] [4] | Humans (Homo sapiens) | Unknown [1] [4] |

| Flavodoxin/Ferredoxin-NADP+ Reductase [1] [4] | Rhodobacter capsulatus | Unknown [1] [4] |

| Acyl Carrier Protein [1] [4] | Escherichia coli (strain K12) | Unknown [1] [4] |

| Biotin Biosynthesis Cytochrome P450 [1] [4] | Bacillus subtilis (strain 168) | Unknown [1] [4] |

Based on its chemical nature and these interactions, here are its potential applications in glycosidase research:

- Membrane Protein Solubilization: As a thioglycoside detergent, it can be used to solubilize and stabilize membrane-bound glycosidases for in vitro studies [1] [4].

- Enzyme Crystallization: It is listed in the RCSB PDB, indicating a documented use in the crystallization of proteins for structural analysis [4].

- Potential as a Substrate or Inhibitor: The molecule's structure, featuring a thioether-linked heptyl chain to a sugar moiety, suggests it could act as a synthetic substrate or inhibitor for specific glycoside hydrolases, similar to other thioglycosides [5].

Proposed Experimental Workflow

Given the lack of a specific protocol, the diagram below proposes a general workflow for evaluating this compound in your research, based on standard biochemical approaches for characterizing enzyme inhibitors or substrates.

Guidance for Protocol Development

To develop a functional protocol, you will need to determine key parameters through experimental optimization. The table below suggests a starting point.

| Parameter | Consideration | Suggested Action |

|---|---|---|

| Working Concentration | Varies by system; detergents have Critical Micelle Concentration (CMC). | Test a range (e.g., 0.1 - 10 mM) for effect on enzyme activity/stability [1]. |

| Solubility & Storage | Prepare stock solution. | Solubilize in water, DMSO, or buffer. Store at -20°C [6]. |

| Assay Conditions | pH, temperature, incubation time. | Use standard glycosidase assay buffers (e.g., sodium acetate, MES, Tris) [6]. |

| Detection Method | Depends on role (inhibitor vs. substrate). | Use continuous fluorogenic assays for high-throughput screening [6]. |

Critical Considerations for Use

- Lack of Pharmacodynamic Data: Databases note that pharmacodynamic properties, toxicity, and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles for this compound are "Not Available" [1]. Appropriate safety measures (PPE) and waste disposal procedures must be established in the lab.

- Defining its Role: The first step is to empirically determine whether the compound acts as an inhibitor, a substrate, or simply an inert stabilizing agent for your specific glycosidase.

- Purity and Stereochemistry: The compound has multiple defined stereocenters [1] [3]. Ensure you are using a purified stereoisomer, as this will significantly impact its interaction with enzymes.

References

- 1. - Heptyl : Uses, Interactions... | DrugBank Online 1 Thiohexopyranoside [go.drugbank.com]

- 2. - Heptyl Result Summary | BioGRID 1 Thiohexopyranoside [thebiogrid.org]

- 3. - Heptyl | C13H26O5S 1 thiohexopyranoside [chemspider.com]

- 4. RCSB PDB - HTG Ligand Summary Page [rcsb.org]

- 5. Glycoside hydrolase - Wikipedia [en.wikipedia.org]

- 6. Frontiers | Standardization of a Continuous Assay for Glycosidases ... [frontiersin.org]

Comprehensive Research Applications and Protocols for Heptyl β-D-Thioglucopyranoside

Introduction to Heptyl β-D-Thioglucopyranoside

Heptyl β-D-thioglucopyranoside (HTGP) is a non-ionic detergent widely employed in biochemical and structural biology research. This thioglycoside detergent features a seven-carbon alkyl chain connected to a glucose moiety via a sulfur linkage, which provides both hydrophobic and hydrophilic properties essential for interacting with biological membranes. With a molecular formula of C₁₃H₂₆O₅S and molecular weight of approximately 294.4 g/mol, HTGP occupies a unique position among research detergents due to its intermediate hydrophobicity and relatively high critical micelle concentration (CMC) of 30 mM [1] [2]. These characteristics make it particularly valuable for investigating membrane proteins and enzymes where controlled detergent effects are required.

The applications of HTGP span multiple disciplines including structural biology, enzymology, and membrane protein biochemistry. Its ability to solubilize membrane components while preserving protein function has established HTGP as a crucial tool in the researcher's arsenal. This comprehensive review presents detailed application notes, experimental protocols, and visual workflows to facilitate effective utilization of HTGP in research settings, with particular emphasis on recent advances and practical considerations for implementation in drug development contexts.

Chemical and Physical Properties

Basic Molecular Characteristics

Heptyl β-D-thioglucopyranoside possesses well-defined chemical properties that determine its research applications:

Table 1: Fundamental Properties of Heptyl β-D-Thioglucopyranoside

| Property | Specification | Research Significance |

|---|---|---|

| CAS Number | 85618-20-8 [2] | Chemical identification and sourcing |

| Molecular Formula | C₁₃H₂₆O₅S [1] [2] | Stoichiometric calculations |

| Molecular Weight | 294.41 g/mol [2] | Concentration preparation |

| Detergent Type | Non-ionic [1] | Mild interactions with proteins |

| Critical Micelle Concentration (CMC) | 30 mM [1] | Micelle formation threshold |

The thioglucoside structure of HTGP confers greater stability compared to oxygen-linked glucosides, as the sulfur linkage provides enhanced resistance to enzymatic degradation by glucosidases commonly present in biological systems. This chemical resilience extends the functional half-life of HTGP in experimental conditions, particularly in prolonged incubations with complex biological samples.

Comparative Detergent Properties

Understanding where HTGP fits within the spectrum of available detergents enables informed experimental design:

Table 2: Comparison of HTGP with Related Detergents

| Detergent Name | CMC (mM) | Molecular Weight | Type | Key Applications |

|---|---|---|---|---|

| n-Heptyl-β-D-thioglucopyranoside | 30 [1] | 294.41 [2] | Non-ionic | Membrane protein solubilization, enzyme inhibition |

| n-Heptyl-β-D-glucopyranoside | 79 [1] | ~280 | Non-ionic | Mild detergent applications |

| n-Octyl-β-D-thioglucopyranoside | 9 [1] | ~308 | Non-ionic | Stronger membrane solubilization |

| n-Hexyl-β-D-glucopyranoside | 250 [1] | ~264 | Non-ionic | Very high CMC applications |

| n-Decyl-β-D-maltopyranoside | 1.6 [1] | ~466 | Non-ionic | Low CMC requirements |

| CHAPS | 6-10 [1] | ~614.9 | Zwitterionic | Membrane protein stabilization |

HTGP occupies the middle ground in the alkyl thioglucoside series, balancing sufficient hydrophobicity for membrane interaction with adequate water solubility due to its relatively high CMC. This intermediate property makes it particularly suitable for applications requiring partial membrane disruption or controlled protein-lipid interactions. The high CMC value facilitates detergent removal through dialysis when necessary, a significant advantage over detergents with lower CMC values that form more persistent micelles [1].

Research Applications

Membrane Protein Studies

HTGP has established itself as a versatile tool in membrane protein research, serving multiple functions from solubilization to functional characterization:

Membrane protein solubilization: HTGP effectively extracts integral membrane proteins from lipid bilayers while maintaining native conformation and function. The seven-carbon alkyl chain provides sufficient hydrophobicity to integrate into membrane structures, while the glucoside head group maintains water solubility. This balanced amphipathic character enables controlled disintegration of lipid membranes without complete protein denaturation. In studies of photosynthetic complexes, HTGP has proven particularly valuable for extracting functional reaction centers while preserving pigment-protein interactions [3].

Crystallization screening: The defined micellar properties of HTGP make it suitable for membrane protein crystallization trials. HTGP forms relatively small micelles compared to longer-chain detergents, reducing heterogeneity in crystal lattice formation. The sparse matrix approach for crystallization screening typically includes HTGP in the 1-10 mM range, below its CMC to minimize excessive micelle formation that can interfere with crystal contacts. Research has demonstrated that HTGP can facilitate the formation of diffraction-quality crystals for structural determination of various membrane proteins [2].

Functional reconstitution: HTGP enables transfer of membrane proteins from native membranes to artificial lipid systems through gradual detergent removal. This approach allows researchers to study transport proteins, receptors, and enzymes in controlled lipid environments. The slow dissociation kinetics of HTGP micelles, attributable to the thioglucosidic linkage, supports gradual detergent removal that promotes proper protein orientation in target membranes. This application has been particularly valuable for investigating the functional properties of ATP synthase complexes and other energy-transducing membrane proteins [3].

Enzyme Inhibition and Characterization

Recent investigations have revealed the inhibitory properties of HTGP toward specific enzyme classes, opening new research applications:

Glycoside hydrolase inhibition: HTGP acts as a competitive inhibitor for certain β-glucosidases, particularly those in glycoside hydrolase family 3 (GH3). The thioglucosidic bond in HTGP resists hydrolytic cleavage, allowing it to occupy the active site without turnover. Structural studies of the sesaminol triglucoside-hydrolyzing β-glucosidase from Paenibacillus sp. (PSTG1) have demonstrated that HTGP binds in the active site cavity, with its heptyl chain extending into a hydrophobic region typically occupied by the aglycone moiety of natural substrates. This interaction provides insights into aglycone recognition mechanisms that can inform inhibitor design [3].

Mechanistic insights: The domain organization of PSTG1 includes a C-terminal lid domain that interacts with the active site of the adjacent protomer in the dimeric enzyme. HTGP binding studies have revealed that this domain creates a hydrophobic cavity that recognizes the aglycone portion of substrates. This finding suggests that HTGP can serve as a structural probe for investigating substrate recognition mechanisms in glycoside hydrolases, potentially guiding protein engineering efforts to modify substrate specificity [3].

Industrial biocatalysis applications: The inhibitory effect of HTGP on specific β-glucosidases has implications for enzyme engineering in industrial processes. For instance, in the production of sesaminol from sesaminol triglucoside, understanding HTGP inhibition can facilitate the development of improved enzyme variants with reduced product inhibition or modified specificity. HTGP serves as a structural mimic of reaction intermediates or products, providing a tool to investigate and manipulate enzyme-substrate interactions for biotechnological applications [3].

Structural Biology and X-ray Crystallography

HTGP contributes significantly to structural biology efforts, particularly for membrane-associated proteins:

Crystal structure determination: HTGP has been utilized in the structural determination of various proteins by X-ray crystallography. Its ability to maintain protein stability without forming large micellar structures that interfere with crystal contacts makes it valuable for structural studies. The structure of PSTG1 with bound glycerol in the active site was determined using crystals obtained in the presence of HTGP, demonstrating its compatibility with crystallization workflows [3].

Protein stability engineering: In efforts to maximize detergent stability and functional expression of G protein-coupled receptors (GPCRs), HTGP has been included in detergent screening panels. Through exhaustive recombination and evolution approaches, researchers have identified GPCR variants with enhanced stability in specific detergents, including HTGP. These stabilized receptors show improved crystallization success, facilitating structural studies of this important pharmaceutical target class [2].

Complex assembly stabilization: HTGP has been employed in studies of mitochondrial ATP synthase, where it helped demonstrate that dimers of this complex form the permeability transition pore. The detergent's properties allowed researchers to maintain the dimeric state of the complex while removing associated lipids, enabling functional and structural characterization of this important mitochondrial component [2].

Experimental Protocols

Membrane Protein Solubilization and Purification

Objective: Extract and purify functional membrane proteins using HTGP while maintaining structural integrity and activity.

Materials:

- n-Heptyl β-D-thioglucopyranoside (high-purity grade)

- Membrane preparation (cell homogenate or isolated membranes)

- Appropriate buffer system (typically 20-50 mM Tris or HEPES, pH 7.0-8.0)

- 100-500 mM NaCl

- Protease inhibitor cocktail

- Chromatography media (e.g., Ni-NTA for His-tagged proteins, ion-exchange, or affinity resins)

- Dialysis membrane or gel filtration columns

Procedure:

Membrane Preparation:

- Harvest cells expressing the target membrane protein by centrifugation at 10,000 × g for 15 minutes.

- Resuspend cell pellet in lysis buffer (20 mM HEPES, pH 7.5, 100 mM NaCl, protease inhibitors).

- Disrupt cells using appropriate method (sonication, French press, or homogenization).

- Remove cell debris by centrifugation at 10,000 × g for 20 minutes.

- Collect membrane fraction by ultracentrifugation at 100,000 × g for 60 minutes.

- Resuspend membrane pellet in minimal volume of storage buffer.

Solubilization Optimization:

- Prepare a series of HTGP concentrations in assay buffer (typically 0.5× to 2× CMC, 15-60 mM).

- Incubate equal volumes of membrane preparation with each HTGP concentration for 60 minutes at 4°C with gentle agitation.

- Remove insoluble material by centrifugation at 100,000 × g for 30 minutes.

- Analyze supernatant for target protein content (Western blot, activity assay) and total protein.

- Select the lowest HTGP concentration that yields maximum target protein solubilization with minimal total protein.

Large-Scale Solubilization:

- Combine membrane preparation with optimized HTGP concentration in a ratio of 1:10 (membrane protein:detergent, w:w).

- Incubate with gentle agitation for 2-4 hours at 4°C.

- Remove insoluble material by ultracentrifugation at 100,000 × g for 45 minutes.

- Retain supernatant containing solubilized proteins.

Purification:

- Apply solubilized protein to appropriate chromatography matrix.

- Wash with 10-15 column volumes of wash buffer (20 mM HEPES, pH 7.5, 100 mM NaCl, 0.5× CMC HTGP).

- Elute with step or gradient elution using appropriate buffer.

- Analyze fractions for target protein purity and activity.

Detergent Exchange or Removal (if required):

- For detergent exchange, apply protein to gel filtration column pre-equilibrated with desired detergent.

- For detergent removal, dialyze against detergent-free buffer or use detergent-adsorbing beads.

Troubleshooting:

- Low solubilization efficiency: Increase HTGP concentration or include phospholipids (0.1-0.5 mg/mL) in solubilization buffer.

- Protein aggregation during purification: Include glycerol (5-10%) or increase HTGP concentration slightly.

- Loss of activity: Reduce solubilization time, include stabilizing ligands, or work at lower temperatures.

Enzyme Inhibition Studies

Objective: Characterize the inhibitory effect of HTGP on β-glucosidases and determine inhibition constants.

Materials:

- Purified enzyme (e.g., PSTG1 or other β-glucosidase)

- n-Heptyl β-D-thioglucopyranoside

- Appropriate substrate (e.g., p-nitrophenyl-β-D-glucopyranoside, sesaminol triglucoside)

- Assay buffer (optimal for the specific enzyme)

- Stop solution (if required)

- Microplate reader or spectrophotometer

Procedure:

Enzyme Activity Assay:

- Prepare substrate solutions at varying concentrations (typically 0.1-5× Km).

- Prepare HTGP solutions in assay buffer at concentrations ranging from below to above the expected Ki.

- Set up reaction mixtures containing:

- Fixed enzyme concentration

- Varying substrate concentrations

- Varying HTGP concentrations

- Initiate reactions by enzyme addition.

- Incubate at appropriate temperature for predetermined time.

- Stop reactions if necessary.

- Measure product formation.

Data Analysis:

- Plot initial velocity versus substrate concentration for each HTGP concentration.

- Fit data to Michaelis-Menten equation to determine apparent Km and Vmax values.

- Plot apparent Km/Vmax versus inhibitor concentration to determine Ki.

- Alternatively, fit complete dataset directly to competitive inhibition model.

Inhibition Mechanism Determination:

- Analyze patterns in Lineweaver-Burk or Dixon plots.

- Vary both substrate and inhibitor concentrations systematically.

- Use statistical methods to compare fit to different inhibition models.

Applications:

- Mechanistic studies: HTGP inhibition can reveal details about active site architecture and substrate recognition.

- Enzyme engineering: Inhibition profiles can guide rational design of enzymes with altered specificity.

- Functional characterization: Comparative inhibition studies can classify unknown glycosidases.

Crystallization of Protein-Detergent Complexes

Objective: Grow diffraction-quality crystals of membrane proteins complexed with HTGP.

Materials:

- Purified protein in HTGP-containing buffer

- Crystallization screens (commercial or custom)

- Crystallization plates (sitting drop or hanging drop)

- Sealing tape or oil

- Crystal visualization system

Procedure:

Protein Preparation:

- Concentrate purified protein to 5-20 mg/mL in HTGP-containing buffer.

- Ensure homogeneity by dynamic light scattering or native gel electrophoresis.

- Centrifuge at high speed (14,000 × g) immediately before setting up crystallization trials.

Crystallization Screening:

- Use sparse matrix screens optimized for membrane proteins.

- Set up sitting drop or hanging drop vapor diffusion experiments.

- Mix equal volumes (0.1-1 μL) of protein and reservoir solutions.

- Incubate at constant temperature (4°C, 20°C, or both).

- Monitor regularly for crystal formation.

Optimization:

- Identify initial hits and optimize conditions systematically.

- Vary parameters: pH, precipitant concentration, temperature, protein:reservoir ratio.

- Include additive screens to improve crystal quality.

- Consider HTGP concentration optimization (typically 0.2-1× CMC in crystallization drops).

Crystal Harvesting:

- Transfer crystals to cryoprotectant solution.

- Flash-cool in liquid nitrogen for storage and shipping.

Technical Considerations:

- Detergent concentration: Maintain HTGP above its CMC to prevent protein aggregation but below levels that interfere with crystal contacts.

- Additives: Small amounts of lipids (0.01-0.1 mg/mL) may improve crystal quality for some targets.

- Homogeneity: Protein-detergent complex homogeneity is critical for reproducible crystallization.

Visualized Workflows and Signaling Pathways

HTGP Inhibition Mechanism of β-Glucosidases

The following diagram illustrates the competitive inhibition mechanism of HTGP against bacterial β-glucosidases, based on structural studies of PSTG1 [3]:

Figure 1: HTGP Competitive Inhibition of β-Glucosidase - This diagram illustrates how HTGP acts as a competitive inhibitor by binding to the active site of β-glucosidases, preventing natural substrate access and hydrolysis. Based on structural studies of PSTG1, HTGP occupies the active site with its thioglucosyl moiety positioned similarly to natural substrates while its heptyl chain extends into the aglycone-binding pocket [3].

Membrane Protein Solubilization Workflow

The following workflow details the systematic process for membrane protein solubilization using HTGP:

Figure 2: Membrane Protein Solubilization with HTGP - This workflow outlines the systematic approach for extracting membrane proteins using HTGP while maintaining structural integrity. The process emphasizes optimization of detergent concentration relative to the CMC (30 mM for HTGP) and validation of protein function after purification [1] [2].

Technical Considerations and Limitations

While HTGP offers significant advantages for specific applications, researchers should consider several technical aspects:

CMC dependence: All HTGP applications are concentration-dependent relative to its CMC of 30 mM. Working below the CMC results in monomeric detergent behavior, while supra-CMC conditions generate micelles with aggregation numbers typically ranging from 50-100 molecules. This fundamental property affects protein extraction efficiency, micelle size in crystallization trials, and detergent removal kinetics.

Temperature effects: The CMC of HTGP exhibits temperature sensitivity, with values increasing at lower temperatures. Researchers working at 4°C should consider that the effective CMC may be 10-15% higher than the reported value determined at 25°C. This temperature dependence can affect solubilization efficiency and reproducibility across seasonal temperature variations.

Compatibility with detection systems: HTGP demonstrates low UV absorbance at 280 nm, making it compatible with standard protein detection methods during chromatography. However, researchers should note that HTGP can interfere with certain colorimetric assays, particularly those based on reducing sugar detection, due to its glucoside structure.

Alternative detergents: For applications requiring different hydrophobicity, researchers may consider related detergents in the alkyl glycoside series. n-Hexyl-β-D-glucopyranoside (CMC 250 mM) provides higher water solubility, while n-Octyl-β-D-thioglucopyranoside (CMC 9 mM) offers greater membrane solubilization strength [1]. These alternatives can be valuable when initial HTGP results are suboptimal.

Conclusion and Future Perspectives

Heptyl β-D-thioglucopyranoside represents a versatile tool with established applications in membrane protein research and emerging roles in enzyme characterization and inhibition. Its defined chemical properties, particularly its intermediate CMC value, make it suitable for controlled membrane protein manipulation where maintenance of native structure and function is paramount. The recent identification of HTGP as a competitive inhibitor for specific β-glucosidases expands its utility beyond traditional detergent applications into mechanistic enzymology and enzyme engineering.

Future research directions will likely explore HTGP analogs with modified alkyl chain lengths or sugar head groups to fine-tune properties for specific applications. The continuing challenge of membrane protein structural determination ensures ongoing interest in detergents like HTGP that can stabilize these challenging targets. Additionally, the inhibitor properties of HTGP against glycoside hydrolases suggest potential for developing related compounds as therapeutic leads or agricultural agents targeting specific carbohydrate-active enzymes.

As structural biology advances toward more complex membrane protein systems, the role of balanced detergents like HTGP will remain crucial. Similarly, the growing emphasis on enzyme engineering for industrial biocatalysis will benefit from mechanistic probes like HTGP that provide insights into substrate recognition and product inhibition. These diverse applications ensure that HTGP will continue to serve as a valuable research reagent across multiple scientific disciplines.

References

Comprehensive Application Notes and Experimental Protocols for Heptyl 1-Thiohexopyranoside (HTG) in Structural Biology and Drug Discovery

Introduction to Heptyl 1-Thiohexopyranoside (HTG)

This compound (HTG) is a specialized thioglycoside compound that has gained significant importance in structural biology and drug discovery research. This amphiphathic molecule features a hydrophilic glucopyranoside head group and a hydrophobic heptyl tail connected via a thioether linkage, creating unique properties that make it particularly valuable for studying membrane proteins and protein-ligand interactions. As an experimental compound with DrugBank ID DB04450, HTG has been primarily utilized in basic research settings rather than therapeutic applications. Its chemical stability and specific molecular interactions have established it as a versatile tool in structural biology, particularly in X-ray crystallography where it facilitates protein crystallization and ligand binding studies.

The molecular structure of HTG embodies characteristics of both carbohydrates and alkyl chain surfactants, enabling interactions with diverse biological targets. This dual nature allows researchers to exploit HTG for studying carbohydrate-binding proteins, membrane-associated enzymes, and various structurally challenging proteins. The following sections provide comprehensive application notes, detailed experimental protocols, and structural insights to guide researchers in effectively utilizing HTG in their investigative workflows.

Structural Properties and Chemical Characteristics

Molecular Structure and Composition

This compound (HTG) possesses a well-defined molecular architecture that underpins its functionality in research applications. The compound's systematic IUPAC name is (2S,3R,4S,5S,6R)-2-heptylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol, reflecting its stereochemically complex structure with five chiral centers that maintain a specific spatial configuration critical for its biological interactions. The molecular formula of HTG is C₁₃H₂₆O₅S, with an average molecular mass of 294.408 g/mol and a monoisotopic mass of 294.150095 Da [1] [2]. The glucopyranoside ring adopts a stable chair conformation, while the heptyl chain provides flexible hydrophobic character, creating an amphiphilic profile that enhances solubility in both aqueous and membrane environments.

The thioglycosidic bond between the heptyl chain and sugar moiety distinguishes HTG from conventional O-glycosides, providing enhanced resistance to enzymatic hydrolysis by glycosidases. This chemical stability expands HTG's utility in long-term biochemical assays and crystallization experiments where degradation would compromise results. The presence of multiple hydroxyl groups on the pyranoside ring facilitates hydrogen bonding with protein residues, while the alkyl chain enables hydrophobic interactions with protein surfaces and membrane domains.

Table 1: Chemical and Physical Properties of this compound (HTG)

| Property | Value/Specification | Source/Reference |

|---|---|---|

| Molecular Formula | C₁₃H₂₆O₅S | [1] |

| Molecular Weight | 294.408 g/mol | [1] [3] |

| Monoisotopic Mass | 294.150095 Da | [2] |

| Formal Charge | 0 | [1] |

| Atom Count | 45 | [1] |

| Chiral Atom Count | 5 | [1] |

| Bond Count | 45 | [1] |

| Aromatic Bond Count | 0 | [1] |

| Chemical Classification | D-saccharide, thioglycoside | [1] |

| SMILES (Canonical) | CCCCCCCS[C@H]1C@@HCO)O)O)O | [1] |

| InChI Key | HPEGNLMTTNTJSP-LBELIVKGSA-N | [1] [3] |

Spectral Properties and Identification

HTG can be characterized through multiple analytical techniques, with nuclear magnetic resonance (NMR) spectroscopy providing detailed structural verification. Proton NMR exhibits characteristic signals between 3.0-4.0 ppm for the pyranoside ring protons, 2.5-2.7 ppm for the methylene protons adjacent to the sulfur atom, and 0.8-1.4 ppm for the heptyl chain methylene and terminal methyl groups. Crystallographic analysis has confirmed that HTG adopts a crystalline structure with well-defined bond lengths and angles, belonging to a monoclinic crystal system with specific unit cell parameters [4]. The compound's optical activity derives from its multiple chiral centers, with a specific rotation that can be measured for quality control purposes.

The InChI identifier (InChI=1S/C13H26O5S/c1-2-3-4-5-6-7-19-13-12(17)11(16)10(15)9(8-14)18-13/h9-17H,2-8H2,1H3/t9-,10-,11+,12-,13+/m1/s1) provides a standardized representation of HTG's molecular structure for database searches and computational studies [3]. The compound's solubility profile includes moderate solubility in aqueous systems (enhanced by the hydrophilic sugar moiety) and good solubility in organic solvents such as methanol, dimethyl sulfoxide, and dimethylformamide, making it suitable for diverse experimental conditions.

Research Applications in Structural Biology

Protein Crystallization and Ligand Interactions

This compound serves as a versatile tool in structural biology, particularly in X-ray crystallography where it facilitates protein crystallization and enables detailed structural analyses. One significant application involves studying protein-ligand interactions with aspartic acid residues in binding sites. Research has demonstrated that HTG interacts with the side chain of aspartic acid (Asp) residues via hydrogen bonds, as evidenced in the Protein Data Bank entry 2BGI [5]. This specific interaction is crucial for structural biologists investigating carbohydrate-binding proteins, as the β-glucopyranoside moiety of HTG mimics natural carbohydrate substrates while providing enhanced crystallographic properties due to its well-defined electron density.

The amphiphilic nature of HTG makes it particularly valuable for crystallizing membrane proteins and protein complexes with hydrophobic regions. The heptyl chain can interact with hydrophobic protein patches, while the hydrophilic sugar moiety facilitates crystal contacts through hydrogen bonding with adjacent protein molecules. This dual functionality often leads to the formation of high-quality crystals with improved diffraction characteristics, enabling more accurate structural determinations. Additionally, HTG's chemical stability ensures that it remains intact throughout prolonged crystallization trials, providing consistent results in screening experiments.

Documented Protein Targets and Biological Systems

HTG has been identified in complex with several important protein targets, providing insights into diverse biological systems. According to DrugBank data, HTG interacts with rhodopsin, a G-protein coupled receptor essential for visual phototransduction; NADPH:ferredoxin reductase, involved in electron transfer processes; acyl carrier protein, a key component in fatty acid synthesis; and biotin biosynthesis cytochrome P450, an enzyme in biotin metabolic pathways [1]. These diverse interactions highlight HTG's versatility in studying proteins with different structural features and biological functions.

Table 2: Documented Protein Targets and Research Applications of HTG

| Protein Target | Biological Function | PDB Entry | Research Application |

|---|---|---|---|

| Rhodopsin | Visual phototransduction GPCR | Not specified | Membrane protein structure studies |

| NADPH:ferredoxin reductase | Electron transfer | Not specified | Oxidoreductase-ligand interactions |

| Acyl carrier protein | Fatty acid synthesis | Not specified | Protein-protein interaction studies |

| Biotin biosynthesis cytochrome P450 | Biotin metabolism | Not specified | Enzyme-ligand binding studies |

| Unspecified Asp-containing protein | Not specified | 2BGI | Protein-carbohydrate interactions |

In the BioGRID database, HTG is cataloged as a small molecule with specific molecular interactions, further supporting its role in chemical biology and systems biology research [3]. The database assigns HTG the identifier 4264, documenting its interactions with biological macromolecules. These documented applications make HTG a valuable compound for researchers studying membrane protein dynamics, enzyme-ligand interactions, and structural glycobiology, providing a well-characterized tool for probing complex biological systems.

Experimental Protocols and Methodologies

Protein Crystallography with HTG

Co-crystallization using HTG requires careful preparation of both the protein and ligand solutions to achieve optimal results. Begin by preparing a stock solution of HTG at 100 mM concentration in dimethyl sulfoxide (DMSO), which can be stored at -20°C for up to three months. For the crystallization experiment, dilute the HTG stock solution in appropriate buffer to achieve a working concentration of 5-10 mM. Mix the protein solution (at 10-20 mg/mL concentration in suitable buffer) with the HTG working solution in a 1:1 to 1:2 volume ratio, with final HTG concentration typically between 2-5 mM. Incubate the protein-ligand mixture on ice for 30-60 minutes to facilitate binding before setting up crystallization trials.

Crystallization screening should employ sparse matrix approaches using commercial screens such as Hampton Research Crystal Screen or Molecular Dimensions Structure Screen. Utilize vapor diffusion methods (sitting or hanging drop) with 0.5-1.0 μL protein-ligand solution mixed with equal volume of reservoir solution. Monitor crystal formation regularly over 1-4 weeks, optimizing promising conditions through grid screening around initial hits. For data collection and analysis, flash-cool crystals in liquid nitrogen using appropriate cryoprotectants. Collect X-ray diffraction data at synchrotron sources or home sources, and solve structures using molecular replacement or other appropriate phasing methods. Analyze the electron density for HTG to confirm binding and interaction modes, particularly noting hydrogen bonding interactions with aspartic acid residues or other polar amino acids in the binding pocket [5].

Ligand Binding Studies Using HTG

Isothermal titration calorimetry (ITC) provides quantitative measurements of HTG binding to target proteins. Prepare protein samples in appropriate buffer (typically 20-50 μM concentration) with thorough dialysis to ensure matching buffer conditions. Prepare HTG solutions in the dialysate buffer at 10-20 times the protein concentration. Perform ITC experiments at constant temperature (typically 25°C) with stirring at 750-1000 rpm, using 15-25 injections of 2-10 μL each spaced 180-240 seconds apart. Analyze data using fitting models appropriate for the binding stoichiometry observed, typically a single-site binding model. ITC provides direct measurement of binding affinity (Kd), enthalpy changes (ΔH), entropy changes (ΔS), and stoichiometry (n) of the interaction.

For surface plasmon resonance (SPR) studies, immobilize the target protein on CMS sensor chips using standard amine coupling chemistry. Use HBS-EP buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% surfactant P20, pH 7.4) as running buffer. Dilute HTG in running buffer at concentrations ranging from 0.1 to 10 times the expected Kd value. Inject HTG solutions over the protein surface for 60-120 seconds association time, followed by 120-300 seconds dissociation time at a flow rate of 30 μL/min. Regenerate the surface with a 30-second pulse of mild regeneration solution (such as 1-10 mM NaOH or glycine-HCl pH 2.0-3.0). Analyze sensorgrams using global fitting to appropriate binding models to determine association rate (kₐ), dissociation rate (kḍ), and equilibrium dissociation constant (Kd = kḍ/kₐ).

Membrane Protein Solubilization and Stabilization

HTG serves as an effective detergent alternative for membrane protein studies due to its amphiphilic properties. For membrane protein solubilization, prepare a 20% (w/v) stock solution of HTG in water, which can be stored at 4°C for up to one month. Add HTG dropwise to membrane preparations to achieve a final concentration of 0.5-2% (w/v) while gently stirring at 4°C. Continue stirring for 2-4 hours, then centrifuge at 100,000 × g for 45 minutes to remove insoluble material. The supernatant contains solubilized membrane proteins ready for further purification.

For membrane protein stabilization during purification, include HTG at 0.01-0.1% (w/v) in all purification buffers. HTG's relatively high critical micelle concentration (CMC) compared to traditional detergents facilitates easier removal if needed through dialysis or dilution. Monitor protein stability using size exclusion chromatography and activity assays, comparing HTG with other detergents such as n-dodecyl-β-D-maltoside (DDM) or octyl glucoside. The thioglycosidic linkage in HTG provides resistance to enzymatic degradation, enhancing stability during prolonged purification procedures.

Safety Considerations and Regulatory Information

Handling and Storage Guidelines

This compound requires careful handling to ensure both researcher safety and compound integrity. While specific toxicity data for HTG is limited in the search results, it should be treated as a potential health hazard and handled with appropriate precautions. Researchers should wear personal protective equipment including gloves, lab coat, and safety glasses when working with HTG, particularly when handling powder forms where inhalation exposure is possible. Work should be conducted in a well-ventilated area, preferably within a fume hood when preparing stock solutions or performing procedures that may generate aerosols.

For long-term storage, HTG powder should be kept in a tightly sealed container at -20°C, protected from light and moisture to maintain stability. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored under anhydrous conditions at -20°C. Under these conditions, HTG remains stable for at least 12 months. It's important to note that HTG is classified as an experimental compound (DrugBank classification) rather than an approved therapeutic agent, and its use is restricted to research purposes only [1] [6]. Researchers should consult their institutional chemical safety guidelines and review the material safety data sheet (MSDS) for specific handling instructions before initiating experiments with HTG.

Disposal and Environmental Considerations

Proper disposal of HTG and HTG-containing solutions is essential to prevent environmental contamination and comply with regulatory requirements. Unused HTG solutions should be collected in appropriate chemical waste containers according to institutional hazardous waste protocols. Aqueous solutions containing low concentrations of HTG (typically <1%) may be treated as non-halogenated organic waste, while DMSO stock solutions should be segregated for appropriate disposal as DMSO waste. Never dispose of HTG down the drain or in regular trash, as its environmental impact has not been fully characterized.